molecular formula C6H7ClN2 B1281616 2-(Chloromethyl)-3-methylpyrazine CAS No. 81831-67-6

2-(Chloromethyl)-3-methylpyrazine

Cat. No.: B1281616
CAS No.: 81831-67-6
M. Wt: 142.58 g/mol
InChI Key: HQYGCYJUSJWSBU-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-methylpyrazine is an organic compound belonging to the pyrazine family Pyrazines are nitrogen-containing heterocycles known for their diverse chemical properties and applications This compound is characterized by a pyrazine ring substituted with a chloromethyl group at the second position and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-3-methylpyrazine typically involves the chloromethylation of 3-methylpyrazine. One common method includes the reaction of 3-methylpyrazine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, facilitating the substitution of a hydrogen atom with a chloromethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the use of hazardous reagents like formaldehyde and hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-3-methylpyrazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

    Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar solvents.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pyrazine derivatives.

    Oxidation: Formation of 2-(chloromethyl)-3-carboxypyrazine.

    Reduction: Formation of dihydropyrazine derivatives.

Scientific Research Applications

2-(Chloromethyl)-3-methylpyrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-methylpyrazine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For instance, its antimicrobial activity could involve the disruption of bacterial cell wall synthesis or interference with metabolic processes.

Comparison with Similar Compounds

    2-(Chloromethyl)-4-methylpyrazine: Similar structure but with the chloromethyl group at the fourth position.

    2-(Chloromethyl)-3-ethylpyrazine: Similar structure with an ethyl group instead of a methyl group.

    2-(Bromomethyl)-3-methylpyrazine: Similar structure with a bromomethyl group instead of a chloromethyl group.

Uniqueness: 2-(Chloromethyl)-3-methylpyrazine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chloromethyl and methyl groups on the pyrazine ring provides distinct chemical properties that can be leveraged in various synthetic and research applications.

Properties

IUPAC Name

2-(chloromethyl)-3-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-5-6(4-7)9-3-2-8-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYGCYJUSJWSBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510895
Record name 2-(Chloromethyl)-3-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81831-67-6
Record name 2-(Chloromethyl)-3-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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